5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
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Overview
Description
5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 7th position on the benzofuran ring. It is typically a white to off-white crystalline powder or solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of N-chlorosuccinimide as a chlorinating agent. For example, 4-acetylaminohydroxyphenylarsonic acid can be reacted with N-chlorosuccinimide in acetone at elevated temperatures to produce the desired chloro-substituted benzofuran derivative .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties
Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic uses in treating diseases such as cancer and infections
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has an amino group at the 4th position instead of a methyl group.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This derivative has a methyl ester group at the carboxylic acid position.
5-Chloro-2,3-dihydrobenzofuran-3-amine: This compound has an amine group at the 3rd position instead of a carboxylic acid group.
Uniqueness
5-Chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
MKWOGTWITSYSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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